N-ethylethanamine; 2-(tritylamino)-3-tritylsulfanyl-propanoic acid
Description
N-ethylethanamine is a secondary amine with the molecular formula C₄H₁₁N. It is structurally characterized by an ethyl group bonded to the nitrogen atom of ethanamine. This compound is primarily utilized in organic synthesis and coordination chemistry, as evidenced by its role in forming a 1:1 complex with 5,6-diphenyl-1,2,4-triazine-3(2H)-thione, highlighting its utility as a ligand or intermediate in supramolecular systems .
2-(Tritylamino)-3-tritylsulfanyl-propanoic acid features two trityl (triphenylmethyl) groups: one attached to the amino group and another to the sulfanyl moiety of a propanoic acid backbone. This bulky structure is associated with medicinal chemistry applications, particularly in inhibiting kinesin spindle proteins (KSP), which are critical targets in anti-cancer drug development .
Properties
IUPAC Name |
N-ethylethanamine;2-(tritylamino)-3-tritylsulfanylpropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H35NO2S.C4H11N/c43-39(44)38(42-40(32-19-7-1-8-20-32,33-21-9-2-10-22-33)34-23-11-3-12-24-34)31-45-41(35-25-13-4-14-26-35,36-27-15-5-16-28-36)37-29-17-6-18-30-37;1-3-5-4-2/h1-30,38,42H,31H2,(H,43,44);5H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDZHSXHLDXEGGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC.C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(CSC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H46N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
678.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27486-88-0 | |
| Record name | NSC126221 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126221 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC275643 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=275643 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethylethanamine; 2-(tritylamino)-3-tritylsulfanyl-propanoic acid typically involves multiple steps, starting with the preparation of the amine and sulfanyl precursors. One common method involves the reaction of trityl chloride with cysteine derivatives to form the tritylsulfanyl group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and controlled reaction conditions to ensure high yield and purity. The process typically includes purification steps such as recrystallization and chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
N-ethylethanamine; 2-(tritylamino)-3-tritylsulfanyl-propanoic acid undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The tritylamino group can be reduced to form secondary or primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine and sulfanyl sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group yields sulfoxides or sulfones, while reduction of the tritylamino group produces secondary or primary amines .
Scientific Research Applications
N-ethylethanamine; 2-(tritylamino)-3-tritylsulfanyl-propanoic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-ethylethanamine; 2-(tritylamino)-3-tritylsulfanyl-propanoic acid exerts its effects involves interactions with various molecular targets. The tritylamino group can participate in hydrogen bonding and electrostatic interactions, while the sulfanyl group can undergo redox reactions. These interactions influence the compound’s reactivity and biological activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues of 2-(Tritylamino)-3-tritylsulfanyl-propanoic Acid
Compounds with trityl-modified functional groups are prevalent in , which evaluates their anti-tumor activity. Key analogues include:
Key Findings :
- The dual trityl groups in 2-(tritylamino)-3-tritylsulfanyl-propanoic acid confer superior lipophilicity and steric bulk compared to mono-trityl analogues like compound 6. This enhances membrane permeability but reduces aqueous solubility .
- Substitution of trityl with chlorophenyl-diphenyl groups (e.g., compound 14) improves target affinity due to halogen-mediated interactions, though at the cost of increased molecular weight (~650 Da vs. ~550 Da for the parent compound) .
Structural Analogues of N-ethylethanamine
N-ethylethanamine is structurally simpler than the trityl-containing compounds. Relevant analogues include:
Key Findings :
- N-ethylethanamine lacks aromatic or heterocyclic substituents, making it less sterically hindered and more volatile (bp ~80–85°C) compared to bulkier analogues like compound e (bp >200°C) .
- Its simplicity facilitates rapid reaction kinetics in coordination chemistry, as seen in its 1:1 complexation with triazine-thione derivatives .
Molecular Weight and Solubility
Insights :
- The dual trityl groups in the target compound result in extremely low water solubility, necessitating formulation with co-solvents for pharmacological use .
Biological Activity
N-ethylethanamine; 2-(tritylamino)-3-tritylsulfanyl-propanoic acid is a compound of interest in medicinal chemistry due to its potential biological activities and therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, interactions with biological targets, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Tritylamino Group : This group enhances lipophilicity, potentially influencing membrane interactions.
- Sulfanyl Group : Capable of undergoing redox reactions, which may play a role in its biological activity.
The molecular formula is , and it has a molecular weight of approximately 448.60 g/mol .
The biological activity of this compound is believed to stem from its ability to interact with various molecular targets:
- Hydrogen Bonding : The tritylamino group can form hydrogen bonds, influencing receptor binding.
- Electrostatic Interactions : These interactions may enhance the compound's affinity for specific biological targets.
- Redox Reactions : The sulfanyl group can participate in redox processes, potentially affecting cellular signaling pathways.
1. Enzyme Inhibition and Receptor Modulation
Research has indicated that the compound may act as an enzyme inhibitor or receptor modulator. Its structure suggests potential interactions with various enzymes involved in metabolic pathways, which could lead to therapeutic effects in conditions such as cancer or inflammatory diseases .
2. Anti-inflammatory Effects
Studies have shown that related compounds exhibit significant anti-inflammatory properties. For example, derivatives containing similar moieties have been evaluated for their ability to modulate cytokine release in peripheral blood mononuclear cells (PBMCs). These studies revealed that certain derivatives significantly reduced levels of pro-inflammatory cytokines like TNF-α and IL-6 .
3. Cytotoxicity and Antiproliferative Activity
The compound's safety profile has been assessed through cytotoxicity studies. In vitro tests demonstrated low toxicity levels at effective doses, indicating a favorable therapeutic index. For instance, compounds structurally related to N-ethylethanamine showed viability rates exceeding 90% in cell cultures at tested concentrations .
Case Study 1: Anti-inflammatory Activity
In a controlled study involving PBMC cultures stimulated with lipopolysaccharides (LPS), derivatives of the compound were shown to decrease TNF-α production by up to 60%. This reduction suggests a strong anti-inflammatory potential, making it a candidate for further development in treating inflammatory conditions .
Case Study 2: Enzyme Interaction Studies
A series of enzyme inhibition assays revealed that the compound could inhibit key enzymes involved in cancer metabolism. The results indicated that certain structural modifications enhanced inhibitory potency, suggesting avenues for optimizing the compound's design for therapeutic applications .
Summary of Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
